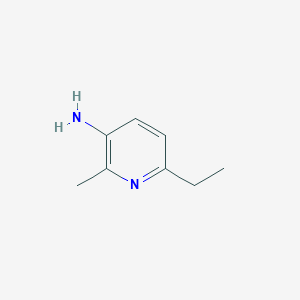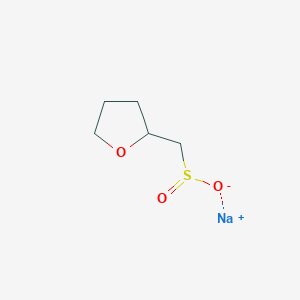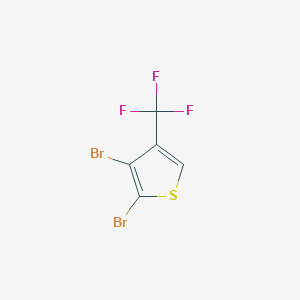
2,3-dibromo-4-(trifluoromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-dibromo-4-(trifluoromethyl)thiophene” is a chemical compound with the CAS Number: 1876928-36-7 . It has a molecular weight of 309.93 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2,3-dibromo-4-(trifluoromethyl)thiophene” is 1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H . The InChI key is COTFCBKNDMUHSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2,3-dibromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature . It has a molecular weight of 309.93 . The compound is stored at a temperature of 4°C .科学的研究の応用
Soluble Semiconductors
Fluorinated thiophene derivatives, including 2,3-dibromo-4-(trifluoromethyl)thiophene, are widely used as soluble semiconductors . These materials are essential in the development of flexible electronic devices.
Polymers
These compounds are also used in the synthesis of polymers . The incorporation of fluorinated thiophene units into polymer chains can enhance the material’s properties, such as thermal stability and chemical resistance.
Blue Light Emitting Materials
Fluorinated thiophene derivatives serve as blue light emitting materials . This makes them valuable in the production of organic light-emitting diodes (OLEDs), which are used in high-definition displays and lighting.
Liquid Crystals
These compounds are used in the creation of liquid crystals . Liquid crystals have applications in various fields, including displays, thermometers, and biosensors.
Biological Applications
Some fluorinated thiophene derivatives have shown potential as selective class II histone deacetylase (HDAC) inhibitors . They also exhibit anti-inflammatory and immunoregulatory activity .
Fungicidal Properties
Certain fluorinated thiophene derivatives reveal fungicidal properties . This makes them potential candidates for the development of new antifungal agents.
Photochromic Compounds
Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue . These materials can change color in response to light, making them useful in various optical applications.
Synthesis of Other Chemical Compounds
2,3-dibromo-4-(trifluoromethyl)thiophene can be used as a starting reagent for the synthesis of other chemical compounds . For example, it can be used in the preparation of α,ω-diformyl-a-oligothiophenes .
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
作用機序
Target of Action
It is known that this compound is often used in organic synthesis , suggesting that its targets could be various organic molecules or structures within a chemical reaction.
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, interacting with a palladium catalyst to facilitate the formation of new bonds .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
Given its use in organic synthesis , it likely contributes to the formation of various organic compounds.
特性
IUPAC Name |
2,3-dibromo-4-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3S/c6-3-2(5(8,9)10)1-11-4(3)7/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFCBKNDMUHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-(trifluoromethyl)thiophene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
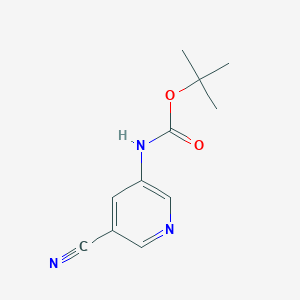



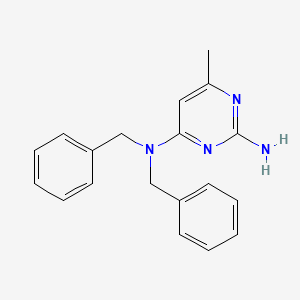
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

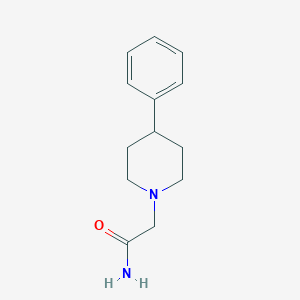
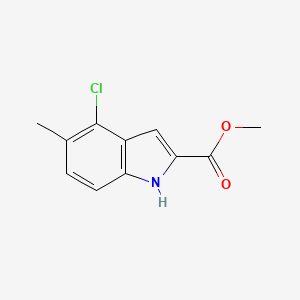
![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)
![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)
